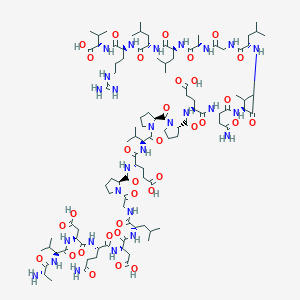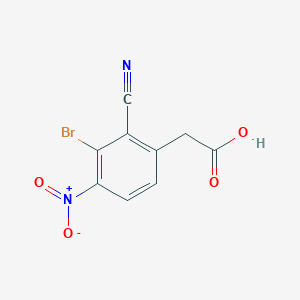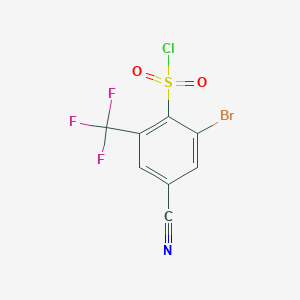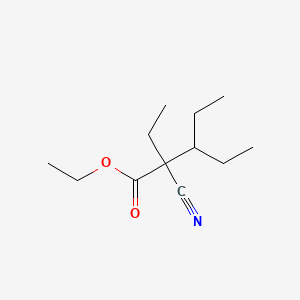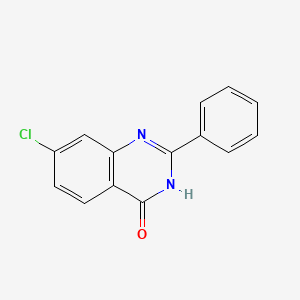
7-Chloro-2-phenylquinazolin-4(3H)-one
概要
説明
7-Chloro-2-phenylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzoyl chloride.
Cyclization Reaction: The 2-aminobenzamide undergoes a cyclization reaction with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the quinazolinone core.
Chlorination: The final step involves the chlorination of the quinazolinone core at the 7th position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
7-Chloro-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Major Products Formed
Substitution Reactions: Substituted quinazolinone derivatives.
Reduction Reactions: Dihydroquinazolinones.
Oxidation Reactions: Oxidized quinazolinone derivatives.
科学的研究の応用
7-Chloro-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 7-Chloro-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the chlorine atom at the 7th position.
7-Chloroquinazolin-4(3H)-one: Lacks the phenyl group at the 2nd position.
2-Phenyl-4(3H)-quinazolinone: Similar structure but different substitution pattern.
Uniqueness
7-Chloro-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom at the 7th position and the phenyl group at the 2nd position. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
7-chloro-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSBXSUAJILPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 7-Chloro-2-phenylquinazolin-4(3H)-one have been explored for anticonvulsant activity and what were the outcomes?
A1: Researchers synthesized a series of novel quinazoline derivatives based on the this compound scaffold. They introduced various substituents at the 3-position of the quinazolinone ring. [] This modification aimed to investigate the Structure-Activity Relationship (SAR) and identify structural features crucial for anticonvulsant activity. Notably, compound 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one (compound 48) exhibited the most potent anticonvulsant activity within the series. Importantly, this compound also displayed relatively low neurotoxicity and a favorable safety profile in the median lethal dose test compared to the reference drugs. [] These findings suggest that the 2-aminophenyl substituent at the 3-position plays a significant role in enhancing the anticonvulsant activity of this class of compounds.
Q2: Besides anticonvulsant activity, have other biological activities been explored for derivatives of this compound?
A2: Yes, researchers have also explored the antibacterial potential of this compound derivatives. [] Specifically, they synthesized a series of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones, utilizing 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one as the starting material. [] This involved reacting it with various amines in the presence of formaldehyde. To understand the potential mechanism of action, researchers performed molecular docking studies with DNA gyrase protein. [] The results indicated that these compounds interact with DNA gyrase, suggesting a potential mechanism for their antibacterial activity. Further in silico analysis, including toxicity prediction, blood-brain barrier permeability, and drug-likeness properties, was performed to evaluate their potential as drug candidates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
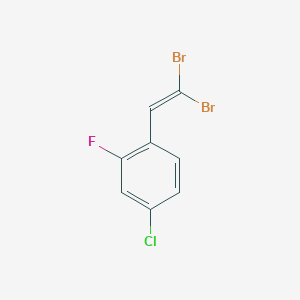
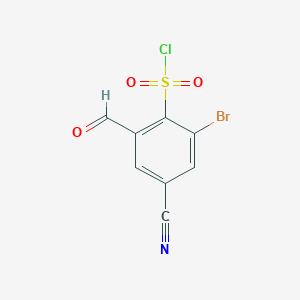
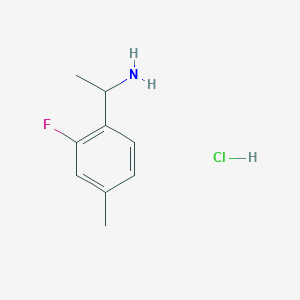
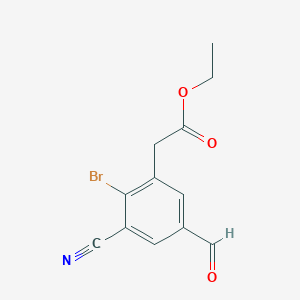

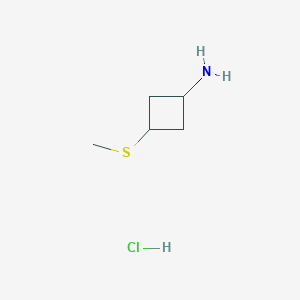
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)
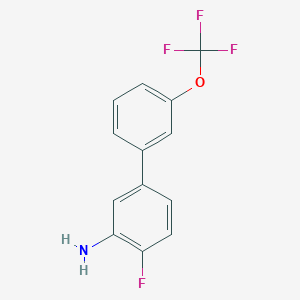
![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)
